molecular formula C17H13ClN2O3S B12145949 (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12145949
M. Wt: 360.8 g/mol
InChI Key: DJQPYOSQXAQHPT-DHDCSXOGSA-N
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Description

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a chlorophenyl group, and a hydroxy-methoxybenzylidene moiety, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar hydroxy-methoxybenzylidene moiety.

    Benzothiazole derivatives: Compounds with a thiazole ring structure.

Uniqueness

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9-

InChI Key

DJQPYOSQXAQHPT-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Origin of Product

United States

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